

(-)-2-Chlorooctane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-2-Chlorooctane

Cat. No.: B12771515

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-2-Chlorooctane, systematically known as (R)-2-chlorooctane, is a chiral alkyl halide that serves as a valuable intermediate in stereoselective organic synthesis. Its specific stereochemistry makes it a crucial building block for the synthesis of enantiomerically pure molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of the key chemical and physical properties of **(-)-2-Chlorooctane**, detailed experimental protocols for its synthesis, and its applications in asymmetric synthesis.

Core Data

Molecular Information and Physical Properties

The fundamental properties of **(-)-2-Chlorooctane** are summarized in the table below. Data for the racemic mixture of 2-chlorooctane is also provided for comparison, as it can be a useful approximation for some physical characteristics.

Property	(-)-2-Chlorooctane (R-enantiomer)	Racemic 2-Chlorooctane
CAS Number	18651-57-5 [1]	628-61-5 [2]
Molecular Formula	C ₈ H ₁₇ Cl [1]	C ₈ H ₁₇ Cl [2]
Molecular Weight	148.67 g/mol [3]	148.67 g/mol [3]
IUPAC Name	(R)-2-chlorooctane	2-chlorooctane [2]
Synonyms	(R)-(-)-2-Chlorooctane, (R)-(-)-2-Octyl chloride [1]	1-Methylheptyl chloride, 2-Octyl chloride [2]
Physical State	Liquid (presumed)	Liquid [2]
Boiling Point	Not specified	171.9-173 °C [3]
Density	Not specified	0.871 g/mL [3]
Refractive Index	Not specified	1.4273 [3]
Optical Rotation	Levorotatory (-)	Racemic (no net rotation)

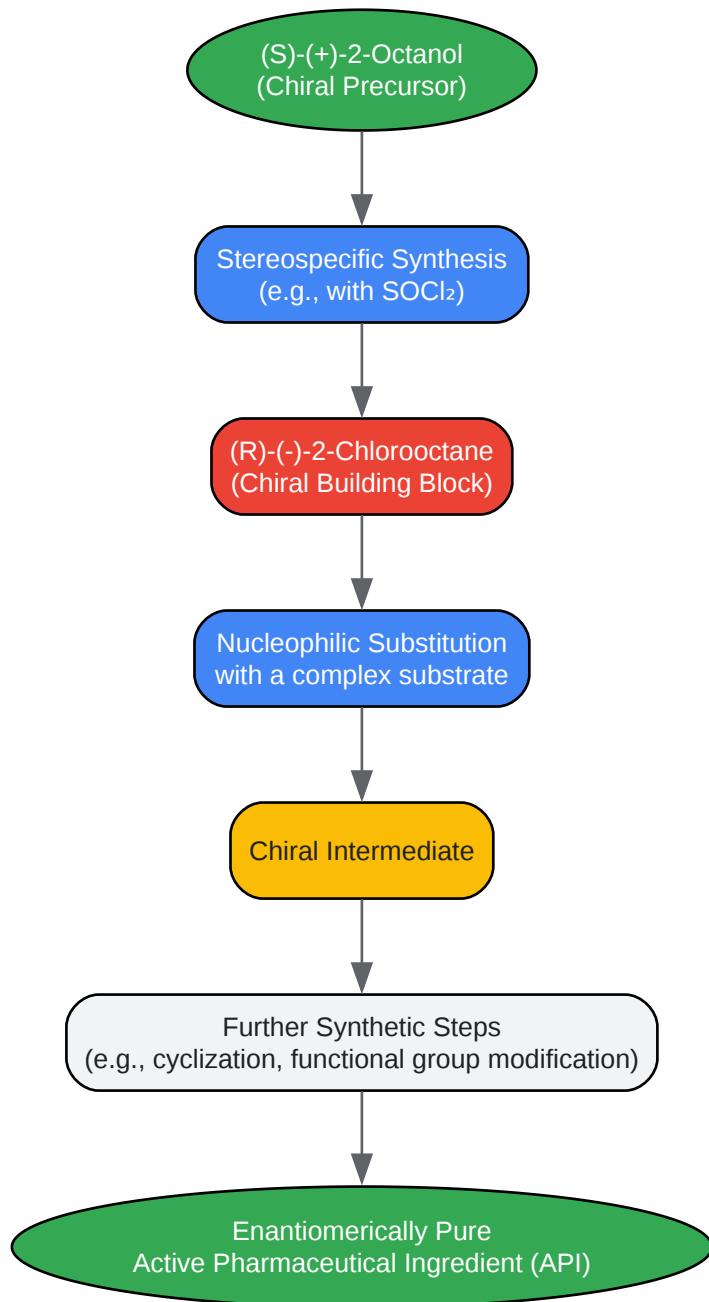
Stereoselective Synthesis: Experimental Protocol

The primary method for the synthesis of enantiomerically pure **(-)-2-chlorooctane** is through the nucleophilic substitution of (S)-(+)-2-octanol. This reaction typically proceeds via an S_N2 mechanism, which results in the inversion of stereochemistry at the chiral center. The use of thionyl chloride (SOCl₂) is a common and effective method for this transformation.

Reaction: (S)-(+)-2-Octanol → (R)-(-)-2-Chlorooctane

Reagents and Materials:

- (S)-(+)-2-Octanol
- Thionyl chloride (SOCl₂)
- Pyridine (as a solvent and acid scavenger)
- Anhydrous diethyl ether


- 5% Hydrochloric acid solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Standard laboratory glassware for reflux and extraction
- Rotary evaporator

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (S)-(+)-2-octanol in anhydrous diethyl ether and a stoichiometric amount of pyridine. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Addition of Thionyl Chloride:** Cool the solution in an ice bath. Slowly add a solution of thionyl chloride in anhydrous diethyl ether from the dropping funnel. The addition should be done dropwise to control the exothermic reaction.
- **Reflux:** After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.
- **Extraction:** Transfer the mixture to a separatory funnel. Wash the organic layer successively with 5% hydrochloric acid solution (to remove pyridine), water, and saturated sodium bicarbonate solution.
- **Drying and Evaporation:** Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
- **Purification:** The crude (R)-(-)-2-chlorooctane can be purified by fractional distillation under reduced pressure.

Reaction Mechanism and Stereochemistry

The synthesis of **(-)-2-chlorooctane** from **(S)-(+)2-octanol** with thionyl chloride is a classic example of an S_N2 reaction. The key feature of this mechanism is the backside attack of the nucleophile (chloride ion) on the carbon atom bearing the leaving group (the chlorosulfite intermediate), resulting in a complete inversion of the stereochemical configuration.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLOROOCTANE, (-)- [drugfuture.com]
- 2. 2-Chlorooctane | C8H17Cl | CID 12347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chlorooctane, (+)- (16844-08-9) for sale [vulcanchem.com]
- To cite this document: BenchChem. [(-)-2-Chlorooctane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12771515#2-chlorooctane-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b12771515#2-chlorooctane-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

